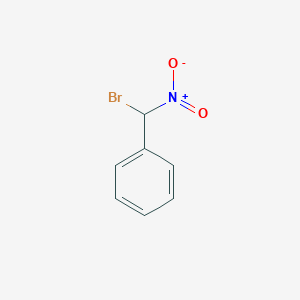
Nitrobenzylbromide
Cat. No. B8602765
Key on ui cas rn:
42157-97-1
M. Wt: 216.03 g/mol
InChI Key: FUMLKAFCVQJVEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04751328
Procedure details


Nitrobenzylbromide is derived from nitrobenzaldehyde, which is then reacted with potassium phthalimide to obtain N-(m-nitrobenzyl)-phthalimide, and m-aminobenzylamine is produced with an yield of about 20% by a two-step reduction reaction (N. Kornblum et al, J. Am. Chem. Soc., 71, 2137 (1949)).



Identifiers


|
REACTION_CXSMILES
|
[N+:1]([CH:4](Br)[C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)([O-])=O.[N+:12](C1C=CC=CC=1C=O)([O-:14])=[O:13].[C:23]1(=[O:33])N[C:26](=[O:28])[C:25]2=[CH:29][CH:30]=[CH:31][CH:32]=[C:24]12.[K]>>[N+:12]([C:7]1[CH:6]=[C:5]([CH:10]=[CH:9][CH:8]=1)[CH2:4][N:1]1[C:26](=[O:28])[C:25]2=[CH:29][CH:30]=[CH:31][CH:32]=[C:24]2[C:23]1=[O:33])([O-:14])=[O:13] |f:2.3,^1:33|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C(C1=CC=CC=C1)Br
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C1=C(C=O)C=CC=C1
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(C=2C(C(N1)=O)=CC=CC2)=O.[K]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[N+](=O)([O-])C=1C=C(CN2C(C=3C(C2=O)=CC=CC3)=O)C=CC1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
